molecular formula C10H16N2O3S B129149 tert-Butyl(4-(2-hydroxyethyl)thiazol-2-yl)carbamate CAS No. 147284-02-4

tert-Butyl(4-(2-hydroxyethyl)thiazol-2-yl)carbamate

Cat. No.: B129149
CAS No.: 147284-02-4
M. Wt: 244.31 g/mol
InChI Key: WTQJMIDRBKCOTM-UHFFFAOYSA-N
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Description

Defensin HNP-3 (human) trifluoroacetate salt is an antimicrobial peptide secreted by human polymorphonuclear leukocytes. It is known for its ability to bind to recombinant, immobilized human surfactant protein D and inhibit focus formation in Madin-Darby canine kidney cells infected with influenza A virus. This compound is part of the alpha-defensin family and plays a crucial role in the innate immune response by protecting against a broad range of infectious agents, including bacteria, fungi, and viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Defensin HNP-3 (human) trifluoroacetate salt is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid during the cleavage process .

Industrial Production Methods: Large-scale production of Defensin HNP-3 (human) trifluoroacetate salt follows similar principles as laboratory synthesis but involves automated peptide synthesizers and large-scale purification systems. The process ensures high purity and yield, making it suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Defensin HNP-3 (human) trifluoroacetate salt primarily undergoes disulfide bond formation, which is crucial for its structural stability and biological activity. The peptide contains six cysteine residues that form three disulfide bonds, creating a stable and bioactive conformation .

Common Reagents and Conditions:

    Oxidation: Formation of disulfide bonds is achieved through oxidation reactions using reagents such as iodine or air oxidation in the presence of a mild base.

    Reduction: Disulfide bonds can be reduced using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid substitutions can be introduced during peptide synthesis to study structure-activity relationships.

Major Products Formed: The major product formed from these reactions is the bioactive Defensin HNP-3 (human) trifluoroacetate salt with correctly formed disulfide bonds, ensuring its antimicrobial properties .

Scientific Research Applications

Defensin HNP-3 (human) trifluoroacetate salt has a wide range of scientific research applications:

    Chemistry: Used as a model peptide to study disulfide bond formation and peptide folding.

    Biology: Investigated for its role in the innate immune response and its interactions with microbial membranes.

    Medicine: Explored as a potential therapeutic agent for treating infections caused by bacteria, fungi, and viruses.

    Industry: Utilized in the development of antimicrobial coatings and materials to prevent microbial contamination.

Mechanism of Action

Defensin HNP-3 (human) trifluoroacetate salt exerts its effects through multiple mechanisms:

    Membrane Disruption: The peptide interacts with microbial membranes, causing membrane permeabilization and cell lysis.

    Immune Modulation: It can modulate the immune response by forming complexes with cellular molecules, including proteins, nucleic acids, and carbohydrates.

    Binding to Molecular Targets: Defensin HNP-3 binds to human surfactant protein D, inhibiting viral infections and enhancing the clearance of pathogens.

Comparison with Similar Compounds

Defensin HNP-3 (human) trifluoroacetate salt is part of the alpha-defensin family, which includes other similar compounds such as:

  • Defensin HNP-1 (human) trifluoroacetate salt
  • Defensin HNP-2 (human) trifluoroacetate salt
  • Defensin HNP-4 (human) trifluoroacetate salt

Uniqueness: Defensin HNP-3 (human) trifluoroacetate salt is unique due to its specific amino acid sequence and disulfide bond pattern, which confer distinct antimicrobial properties and immune-modulating effects . It differs from Defensin HNP-1 by only one amino acid, yet this difference can significantly impact its biological activity .

Properties

CAS No.

147284-02-4

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

tert-butyl N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)12-8-11-7(4-5-13)6-16-8/h6,13H,4-5H2,1-3H3,(H,11,12,14)

InChI Key

WTQJMIDRBKCOTM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)CCO

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)CCO

Synonyms

Carbamic acid, [4-(2-hydroxyethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (2-tert-Butoxycarbonylamino-thiazol-4-yl)-acetic acid ethyl ester (4 g, 13.9 mmol) in EtOH (50 ml), NaBH4 (1.59 g, 41.9 mmol) was added at 0° C. and stirred at r.t. for 18 h. Solvent was removed under reduced pressure and extracted in Ethyl acetate (150 ml) washed with brine (2×30 ml) dried over Na2SO4. After evaporation, the residue was purified by preparative chromatography (1:3 EtOAc:Hexanes) to give [4-(2-Hydroxy-ethyl)-thiazol-2-yl]-carbamic acid tert-butyl ester (2.2 g, 65%). 1H NMR (400 MHz, CDCl3): 1.): 1.53 (s, 9H), 2.87 (t, J=5.2 2H), 3.90 (t, J=5.2 Hz, 2H), 6.55 (s, 1H). MS (EI) m/z: 245 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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